4-Amino-N-(1H-tetrazol-5-yl)benzamide
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Overview
Description
4-Amino-N-(1H-tetrazol-5-yl)benzamide is a compound that features a benzamide group substituted with an amino group and a tetrazole ring. Tetrazoles are known for their stability and diverse applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1H-tetrazol-5-yl)benzamide typically involves the reaction of 4-aminobenzoic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in solvents like acetonitrile or water, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for tetrazole derivatives often utilize eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(1H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Undergoes nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Strong oxidizers such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide group.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
4-Amino-N-(1H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-N-(1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties.
5-Amino-1H-tetrazole: Another tetrazole derivative with an amino group at the 5-position.
4-(1H-Tetrazol-5-yl)benzaldehyde: A benzaldehyde derivative with a tetrazole ring.
Uniqueness
4-Amino-N-(1H-tetrazol-5-yl)benzamide is unique due to its combination of a benzamide group with a tetrazole ring, providing a versatile scaffold for further chemical modifications. This combination enhances its stability and broadens its range of applications in various fields .
Properties
CAS No. |
36855-72-8 |
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Molecular Formula |
C8H8N6O |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
4-amino-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H8N6O/c9-6-3-1-5(2-4-6)7(15)10-8-11-13-14-12-8/h1-4H,9H2,(H2,10,11,12,13,14,15) |
InChI Key |
ZIGSKTZSJNCADJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NNN=N2)N |
Origin of Product |
United States |
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